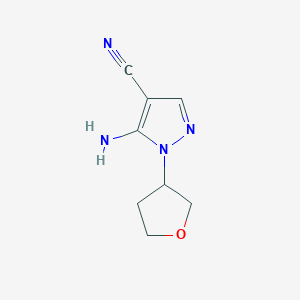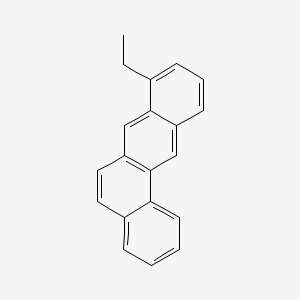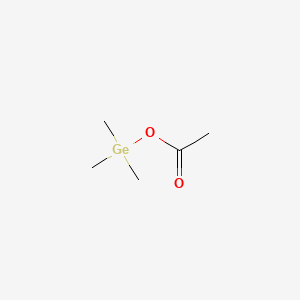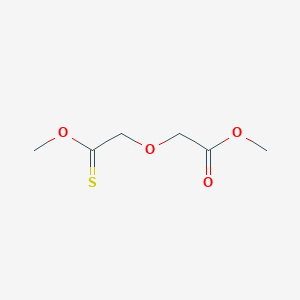
Thiodiglycolic-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiodiglycolic-dimethyl ester can be synthesized through several methods. One common approach involves the esterification of thiodiglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the reaction of chloroacetic acid methyl ester with sodium sulfide. This reaction occurs in an aqueous solution with a pH buffer to maintain the pH between 5 and 8. The presence of a phase transfer catalyst can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Thiodiglycolic-dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thiodiglycolic acid and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various this compound derivatives.
Scientific Research Applications
Thiodiglycolic-dimethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of thiodiglycolic-dimethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiodiglycolic-dimethyl ester can be compared with other similar compounds, such as:
Dimethyl fumarate: Both compounds are esters and have potential therapeutic applications, but they differ in their chemical structure and specific biological activities.
Dimethyl adipate: Another diester, used in different industrial applications, including as a plasticizer.
Methyl butanoate: A simple ester with a pleasant odor, used in the fragrance industry.
Uniqueness
This compound is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where sulfur functionality is desired .
Properties
Molecular Formula |
C6H10O4S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-sulfanylideneethoxy)acetate |
InChI |
InChI=1S/C6H10O4S/c1-8-5(7)3-10-4-6(11)9-2/h3-4H2,1-2H3 |
InChI Key |
XYMMVQAUXLFLAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


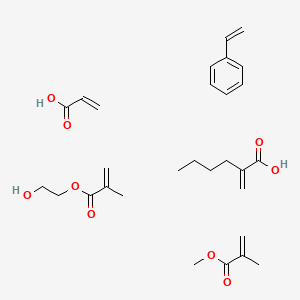
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
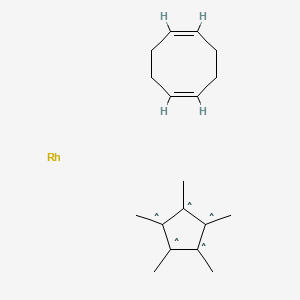
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
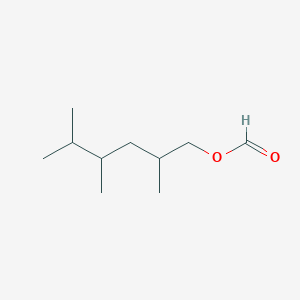

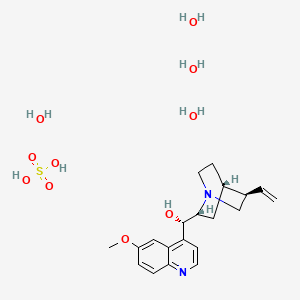
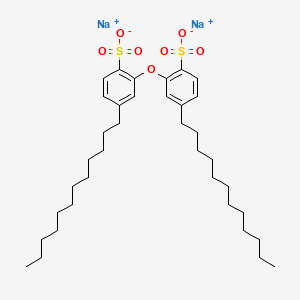

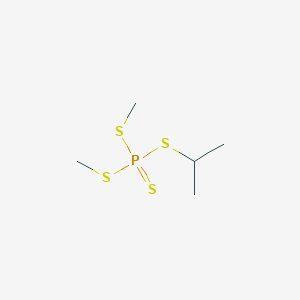
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
